molecular formula C19H14BrNO3 B11150070 6-(5-bromo-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

6-(5-bromo-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11150070
M. Wt: 384.2 g/mol
InChI Key: HVHNLVVEQCTDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-bromo-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a complex organic compound that features both indole and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-bromo-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the chromenone structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-(5-bromo-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: Halogen atoms, such as bromine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(5-bromo-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(5-bromo-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-bromo-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is unique due to its combined indole and chromenone structures. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that contain only one of these moieties.

Properties

Molecular Formula

C19H14BrNO3

Molecular Weight

384.2 g/mol

IUPAC Name

6-(5-bromo-1H-indol-2-yl)-7-hydroxy-4,8-dimethylchromen-2-one

InChI

InChI=1S/C19H14BrNO3/c1-9-5-17(22)24-19-10(2)18(23)14(8-13(9)19)16-7-11-6-12(20)3-4-15(11)21-16/h3-8,21,23H,1-2H3

InChI Key

HVHNLVVEQCTDLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)C3=CC4=C(N3)C=CC(=C4)Br)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.